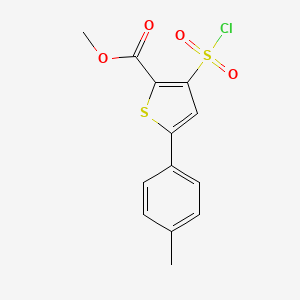
Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester group, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced via chlorosulfonation, where the thiophene ring is treated with chlorosulfonic acid under controlled conditions.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of a hydrogen atom on the thiophene ring with a 4-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorosulfonyl group or to reduce other functional groups within the molecule.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or alcohols. Substitution reactions result in a variety of derivatives with different functional groups replacing the chlorosulfonyl group.
Applications De Recherche Scientifique
Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activity, as it can modify the function of target proteins and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-([(4-chlorophenyl)sulfonyl]amino)phenoxy)-2-thiophenecarboxylate
- Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}thiophene-2-carboxylate
- Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may lack this functional group or have different substituents, leading to variations in their chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H11ClO4S2 |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
methyl 3-chlorosulfonyl-5-(4-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-3-5-9(6-4-8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
Clé InChI |
BTQRKKFJPAZRFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



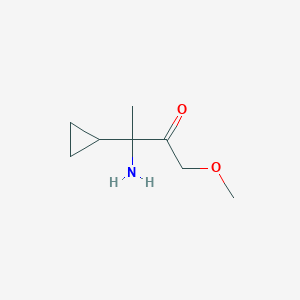
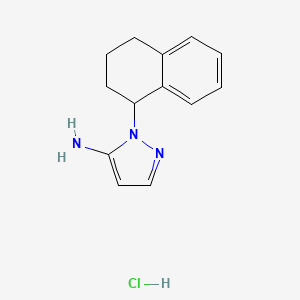
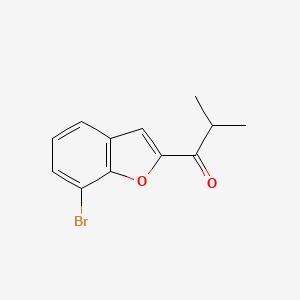

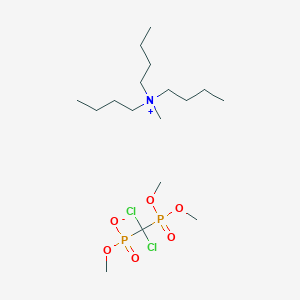
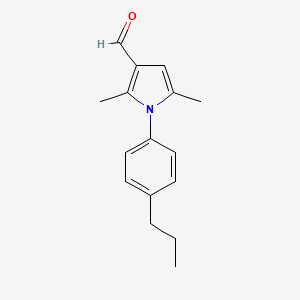
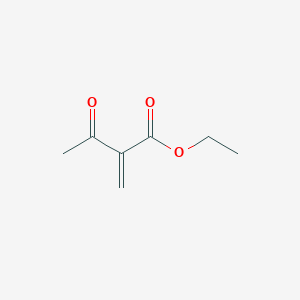
![2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B13157461.png)

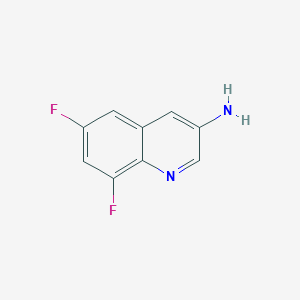
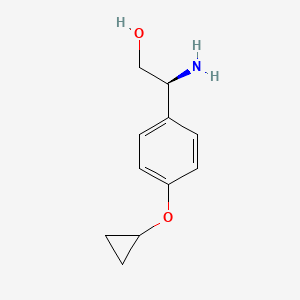
![1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13157477.png)

